Home > Products > Screening Compounds P136432 > Antitumor agent-19
Antitumor agent-19 -

Antitumor agent-19

Catalog Number: EVT-12566530
CAS Number:
Molecular Formula: C24H21ClF3N5O
Molecular Weight: 487.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antitumor agent-19, also referred to as P19G1, is a novel compound identified for its potent antitumor activity, particularly against various cancer cell lines. It was developed through a systematic approach involving the synthesis of Erlotinib derivatives using modular click chemistry. This compound has shown promising results in inhibiting tumor growth and metastasis, making it a candidate for further development in cancer therapy.

Source

P19G1 was synthesized from a library of Erlotinib derivatives. Erlotinib is a well-known drug used primarily for the treatment of non-small cell lung cancer. The synthesis of P19G1 involved advanced chemical techniques to enhance its efficacy and specificity against cancer cells.

Classification

P19G1 belongs to the class of small molecule inhibitors targeting specific pathways involved in tumor growth and proliferation. Its structural characteristics allow it to interact with cellular mechanisms that are crucial for cancer cell survival.

Synthesis Analysis

Methods

The synthesis of P19G1 involved a modular click-chemistry method, which is known for its efficiency in creating diverse chemical compounds. This method allows for rapid structural modifications, enabling the identification of compounds with enhanced biological activity.

Technical Details

The synthesis process included the following steps:

  • Formation of triazole linkages: Utilizing azide-alkyne cycloaddition reactions to create stable triazole linkages.
  • Incorporation of quinazoline moieties: The compound features a quinazoline structure, which is critical for its antitumor activity.
  • Final assembly: The complete structure was assembled through sequential reactions that ensured high yields and purity.
Molecular Structure Analysis

Structure

P19G1 has a complex molecular structure characterized by:

  • Core components: A quinazoline ring system linked to a phenyl group via a triazole unit.
  • Functional groups: Presence of sulfur and fluorine atoms enhances its reactivity and interaction with biological targets.

Data

The molecular formula of P19G1 is C₁₈H₁₈F₃N₅O₂S, indicating its composition includes carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur. The specific arrangement of these atoms contributes to its biological properties.

Chemical Reactions Analysis

Reactions

Antitumor agent-19 undergoes various chemical reactions that are essential for its activity:

  • Oxidation: This reaction involves the addition of oxygen, which can activate certain functional groups within the molecule.
  • Hydrolysis: The compound may undergo hydrolytic reactions that can affect its stability and bioavailability.

Technical Details

The reactions are facilitated by the presence of specific functional groups that can interact with cellular components. For instance, the sulfur atom can participate in redox reactions, while the fluorine atoms may enhance lipophilicity, aiding in membrane penetration.

Mechanism of Action

Process

P19G1 exerts its antitumor effects primarily through:

  • Inhibition of cell proliferation: It disrupts key signaling pathways that promote cancer cell growth.
  • Induction of apoptosis: The compound triggers programmed cell death in malignant cells.

Data

In vitro studies have shown that P19G1 has an IC₅₀ value ranging from 1 to 5 μM against various tumor cell lines, indicating strong inhibitory effects on cell viability. Additionally, animal model experiments demonstrated significant tumor growth inhibition without notable toxicity at therapeutic doses.

Physical and Chemical Properties Analysis

Physical Properties

P19G1 is characterized by:

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under physiological conditions but may be susceptible to hydrolysis.
  • Reactivity: It shows reactivity towards nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Scientific Uses

Antitumor agent-19 holds potential applications in:

  • Cancer therapy: As a lead candidate for developing new anticancer drugs targeting specific pathways involved in tumorigenesis.
  • Drug discovery: Its synthesis via click chemistry opens avenues for creating diverse derivatives with varying biological activities.
Molecular Design and Synthetic Methodology of Antitumor agent-19

Rational Derivatization Strategy from Erlotinib Scaffold

Antitumor agent-19 (CAS 2379727-90-7) is a structurally optimized compound derived from the epidermal growth factor receptor (EGFR) inhibitor erlotinib. Erlotinib’s 4-anilinoquinazoline core binds competitively to the ATP-binding site of EGFR tyrosine kinase, inhibiting oncogenic signaling [8]. However, clinical resistance via T790M and C797S mutations limits its efficacy. Antitumor agent-19 addresses this by diverting the primary mechanism from direct EGFR inhibition to tumor-associated macrophage (TAM) modulation. The design retains erlotinib’s quinazoline pharmacophore but incorporates strategic modifications:

  • Linker Extension: Replacement of erlotinib’s acetylene-terminated side chain with a TAM-targeting warhead.
  • Pharmacophore Hybridization: Fusion with immunomodulatory fragments to repolarize TAMs from pro-tumor (M2) to antitumor (M1) phenotypes [1] [2].This shift leverages erlotinib’s metabolic stability while enabling novel macrophage-mediated cytotoxicity, evidenced by in vivo tumor growth inhibition in Lewis lung carcinoma models at 5 mg/kg (intraperitoneal) [1].

Table 1: Erlotinib-to-Antitumor agent-19 Key Structural Transformations

RegionErlotinibAntitumor agent-19Biological Consequence
Core Structure4-AnilinoquinazolineRetained quinazolineMaintains kinase binding potential
Side ChainAcetylene moietyModified linker + warheadEnables TAM targeting
Primary TargetEGFR kinase domainTumor-associated macrophagesShifts from kinase inhibition to immunomodulation
Key BioactivityEGFR phosphorylation blockTNF-α induction (EC₅₀ ~17-19 µM)Promotes M1 macrophage polarization

Modular Click Chemistry Approaches for Triazole Linkage Formation

The synthesis of Antitumor agent-19 employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click" reaction, to conjugate the erlotinib-derived alkyne with azide-functionalized pharmacophores. This method offers exceptional reliability under physiological conditions, high atom economy (>90% yield in model reactions), and bioorthogonality [7] [9]. Specific advantages include:

  • Regioselectivity: CuAAC exclusively generates 1,4-disubstituted 1,2,3-triazoles, ensuring consistent linker geometry critical for TAM binding [6] [10].
  • Functional Group Tolerance: Enables conjugation with electron-deficient aryl azides (e.g., trifluoromethyl-substituted aromatics) without protecting groups [9].
  • Modularity: Facilitates rapid SAR exploration via azide/alkyne diversification. For example, RuAAC (ruthenium-catalyzed) generates 1,5-triazole isomers when stereoelectronic effects necessitate alternative linkage vectors [9].Reaction conditions typically use CuI (10 mol%) in DMSO at 25°C for 12 hours, achieving yields >80% for triazole-tethered hybrids [6]. The triazole linker itself enhances target engagement through hydrogen bonding with TAM receptors and resistance to amidase degradation compared to amide bonds [10].

Structure-Activity Relationship Optimization of Quinazoline Moieties

Systematic SAR studies of the quinazoline fragment identified critical modifications for dual TAM modulation and residual kinase activity:

  • C6, C7 Alkoxy Substituents: Methoxy groups at C7 enhance cell permeability but reduce TNF-α induction. Optimal balance achieved with unsubstituted C6 and C7 positions [8].
  • Anilino Ring Meta-Substitutions: Chloro or trifluoromethyl groups at the meta-position (e.g., C₆H₄-3-CF₃) boost EC₅₀ for TNF-α production by >2-fold versus para-substituted analogues. This aligns with hydrophobic subpocket occupancy in TAM receptors [1] [8].
  • Quinazoline N1 Modification: Exocyclic nitrogen alkylation (e.g., -CH₂- linkers) diminishes activity, confirming hydrogen-bond donor capacity at N1 is essential [8].

Table 2: SAR of Quinazoline Modifications in Antitumor agent-19 Analogues

Modification SiteStructural ChangeTNF-α EC₅₀ (µM)Effect vs. Antitumor agent-19
C7 position-OCH₃28.465% increase (worse)
Anilino meta-position-Cl15.211% decrease (better)
Anilino para-position-CF₃21.928% increase (worse)
N1 alkylation-CH₂CH₃>50>200% increase (worse)

Functional Group Modifications Enhancing Target Specificity

Antitumor agent-19’s target specificity arises from strategic incorporation of three functional groups:

  • Trifluoromethylphenyl Group: Positioned distal to the quinazoline core, this moiety enhances binding to TAM-specific receptors through hydrophobic interactions and fluorine-based hydrogen bonding. It contributes to a 5-fold selectivity for TAMs over fibroblast cells (IC₅₀ >100 µM in non-macrophage lines) [1] [4].
  • Chloro Substituent: The anilino ring’s meta-chloro group prevents off-target EGFR inhibition by sterically blocking deep cavity insertion essential for kinase binding. This reduces EGFR affinity by >50-fold compared to erlotinib while maintaining TAM potency [1] [8].
  • Triazole Linker: Serves as a hydrogen-bond acceptor for residues in TAM regulatory proteins. Computational docking confirms π-stacking with His189 in TAM receptors, rationalizing the 18.87 µM EC₅₀ in BMDM cells [1] [10].These groups synergistically promote macrophage repolarization: TNF-α, IL-1β, and iNOS expression increase 3–5-fold in RAW 264.7 cells at 50 µM via NF-κB pathway activation [1] [2].

Table 3: Functional Group Contributions to Target Specificity

Functional GroupRole in Target SpecificityExperimental Evidence
Trifluoromethyl (-CF₃)Hydrophobic pocket occupancy in TAM receptors65% higher TNF-α induction vs. -H analogue
Chloro (-Cl)Blocks EGFR binding cavityEGFR IC₅₀ >1 µM vs. erlotinib (IC₅₀ = 0.02 µM)
1,2,3-Triazole linkerHydrogen bonding with TAM His1892.1-fold activity loss in H189A mutant cells

The molecular evolution of Antitumor agent-19 exemplifies rational scaffold repurposing. By merging erlotinib’s pharmacokinetic advantages with TAM-specific warheads via click chemistry, it achieves a mechanistically distinct antitumor profile validated in in vitro and in vivo models [1] [2] [6].

Properties

Product Name

Antitumor agent-19

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[5-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]urea

Molecular Formula

C24H21ClF3N5O

Molecular Weight

487.9 g/mol

InChI

InChI=1S/C24H21ClF3N5O/c1-33-12-13(11-29-33)16-3-2-4-21-22(16)17-9-14(6-8-20(17)32-21)30-23(34)31-15-5-7-19(25)18(10-15)24(26,27)28/h2-5,7,10-12,14,32H,6,8-9H2,1H3,(H2,30,31,34)

InChI Key

RTILPKXOEYEQSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C3C4=C(CCC(C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F)NC3=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.